(1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one
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Overview
Description
(1S,3R,5S)-3-Methoxybicyclo[320]heptan-6-one is a bicyclic organic compound with a unique structure that includes a methoxy group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one typically involves the use of starting materials that can form the bicyclic structure through cyclization reactions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic core. The methoxy group can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. This includes the use of catalysts to increase yield and selectivity, as well as scalable reaction conditions that ensure the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to substitute the methoxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new bioactive molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure may be modified to enhance its activity against specific targets, such as enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (1S,3R,5S)-3-Methoxybicyclo[3.2.0]heptan-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
(1R,3S,5R)-3-Methoxybicyclo[3.2.0]heptan-6-one: A stereoisomer with different spatial arrangement of atoms.
Bicyclo[3.2.0]heptan-6-one: A similar compound lacking the methoxy group.
3-Methoxybicyclo[3.2.0]heptane: A related compound without the ketone group.
Uniqueness
(1S,3R,5S)-3-Methoxybicyclo[320]heptan-6-one is unique due to its specific stereochemistry and functional groups
Properties
IUPAC Name |
(1S,3R,5S)-3-methoxybicyclo[3.2.0]heptan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-10-6-2-5-3-8(9)7(5)4-6/h5-7H,2-4H2,1H3/t5-,6+,7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAJRNUFNZSNTB-XVMARJQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CC(=O)C2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H]2CC(=O)[C@H]2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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